molecular formula C20H33NO6 B4001831 4-(2-tert-butyl-6-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

4-(2-tert-butyl-6-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

Cat. No.: B4001831
M. Wt: 383.5 g/mol
InChI Key: JWFCJPIGEBNLSM-UHFFFAOYSA-N
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Description

4-(2-tert-butyl-6-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C20H33NO6 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-tert-butyl-6-methylphenoxy)butyl](2-methoxyethyl)amine oxalate is 383.23078777 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research on Schiff and Mannich bases with tert-butyl and methoxy groups has shown significant spin interaction within zinc complexes. These complexes demonstrate reversible oxidation properties and magnetic coupling, which could be relevant in exploring magnetic properties and electron transfer processes in materials science. This study highlights the potential use of similar compounds in developing materials with specific magnetic or electronic properties (Orio et al., 2010).

Photo- and Thermal-Stabilizers

Toluene-diisocyanate reactions with different phenols and hindered amine stabilizers (HAS) have been used to prepare new combined phenol/HAS stabilizers. The study involved compounds with tert-butyl and methoxyphenol groups, emphasizing the efficiency of these stabilizers in polypropylene. This research suggests the compound's derivatives could be useful in enhancing the stability of polymers against degradation (Mosnáček et al., 2003).

Dirhodium-Catalyzed Oxidations

Dirhodium caprolactamate has been used efficiently for the oxidation of phenols and anilines, suggesting applications in synthetic chemistry for the selective oxidation of compounds with tert-butyl groups. This catalytic method offers a pathway to synthesize various oxidized organic compounds, highlighting the utility of tert-butyl and methoxy groups in facilitating such reactions (Ratnikov et al., 2011).

Oxalate-Bridged Iron(III) Complexes

Studies on oxalate-bridged binuclear iron(III) complexes, where tert-butyl and methoxy groups are part of the ligands, provide insights into antiferromagnetic coupling and electrochemical properties. Such complexes could be relevant in the context of magnetic materials and electrocatalysis, showcasing the potential versatility of compounds with similar structural features (Heidari et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many phenolic compounds are toxic and can be harmful if ingested, inhaled, or come into contact with the skin .

Properties

IUPAC Name

4-(2-tert-butyl-6-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-15-9-8-10-16(18(2,3)4)17(15)21-13-7-6-11-19-12-14-20-5;3-1(4)2(5)6/h8-10,19H,6-7,11-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFCJPIGEBNLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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